![molecular formula C24H18ClF3N2O2S2 B3036838 3-Chloro-2-[1-(phenylsulfonyl)-3-(4-phenyl-1,3-thiazol-2-yl)propyl]-5-(trifluoromethyl)pyridine CAS No. 400082-06-6](/img/structure/B3036838.png)
3-Chloro-2-[1-(phenylsulfonyl)-3-(4-phenyl-1,3-thiazol-2-yl)propyl]-5-(trifluoromethyl)pyridine
Übersicht
Beschreibung
3-Chloro-2-[1-(phenylsulfonyl)-3-(4-phenyl-1,3-thiazol-2-yl)propyl]-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C24H18ClF3N2O2S2 and its molecular weight is 523 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2-[1-(phenylsulfonyl)-3-(4-phenyl-1,3-thiazol-2-yl)propyl]-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-[1-(phenylsulfonyl)-3-(4-phenyl-1,3-thiazol-2-yl)propyl]-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Conformations and Hydrogen Bonding
3-Chloro-2-[1-(phenylsulfonyl)-3-(4-phenyl-1,3-thiazol-2-yl)propyl]-5-(trifluoromethyl)pyridine exhibits interesting molecular conformations and hydrogen bonding characteristics. In a study of related compounds, the reduced pyridine ring adopts specific conformations, with various hydrogen bonding patterns observed, such as C-H...π(arene) hydrogen bonds and C-H...O hydrogen bonds. These properties are significant in understanding the molecular interactions and stability of the compound (Sagar et al., 2017).
Synthesis of Derivatives
The synthesis of derivatives of this compound involves various chemical reactions. One study described the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, showcasing the versatility of the core structure in generating new compounds with potentially different properties and applications (Bradiaková et al., 2009).
Industrial, Biological, and Medicinal Properties
Compounds with the 3-chloro-2-[1-(phenylsulfonyl)-3-(4-phenyl-1,3-thiazol-2-yl)propyl]-5-(trifluoromethyl)pyridine structure have been noted for their industrial, biological, and medicinal properties. For example, chromeno[2,3-b]pyridines, a related group, have been investigated for these properties, indicating potential applications in various scientific and industrial fields (Ryzhkova et al., 2023).
Antimicrobial Activity
Derivatives of this compound have been synthesized and tested for their antimicrobial activities. One study synthesized azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives, which were then tested for antibacterial and antifungal activities (Shah et al., 2014).
Quantum Calculations and Theoretical Studies
Quantum calculations and theoretical studies have been conducted on derivatives of this compound to understand their chemical properties and potential reactions. This research can provide insights into the behavior and applications of these compounds in various scientific domains (Dawood et al., 2013).
Metabolic Pathways and Pharmacokinetics
Studies have investigated the metabolic pathways and pharmacokinetics of related compounds. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their potential use in medicinal and biological applications (Yue et al., 2011).
Anticancer Agents
Some derivatives have been studied for their potential as anticancer agents. Synthesizing and evaluating the biological activities of these compounds can lead to the development of new treatments for cancer (Redda & Gangapuram, 2007).
Electronic and Photoluminescence Properties
The electronic and photoluminescence properties of related compounds have been explored, highlighting their potential use in electronic and optical applications. The study of their emission properties and quantum yields can lead to new materials for technological applications (Ertl et al., 2015).
Eigenschaften
IUPAC Name |
2-[3-(benzenesulfonyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propyl]-4-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF3N2O2S2/c25-19-13-17(24(26,27)28)14-29-23(19)21(34(31,32)18-9-5-2-6-10-18)11-12-22-30-20(15-33-22)16-7-3-1-4-8-16/h1-10,13-15,21H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDOUUNDJVISNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CCC(C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[1-(phenylsulfonyl)-3-(4-phenyl-1,3-thiazol-2-yl)propyl]-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



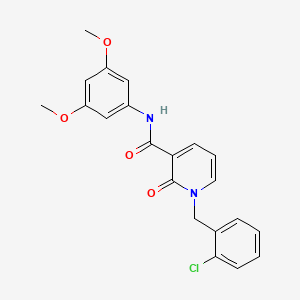
![2-(2,6-dichlorobenzyl)-1-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B3036756.png)
![3-chloro-N'-{[(4-chlorophenyl)sulfonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide](/img/structure/B3036757.png)
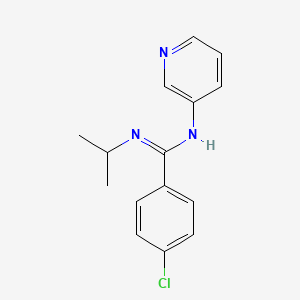
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B3036759.png)
![3-[2-Chloro-4-(methylsulfonyl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B3036760.png)

![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3036762.png)
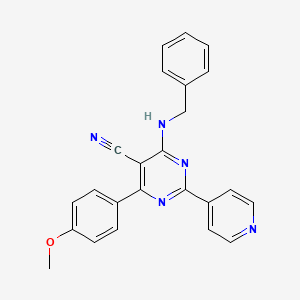
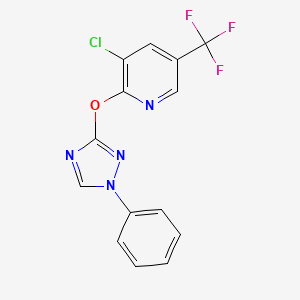
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide](/img/structure/B3036772.png)
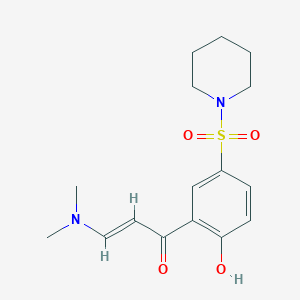
![4-chloro-N-(2-{8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}-2-oxoethyl)benzenecarboxamide](/img/structure/B3036775.png)
